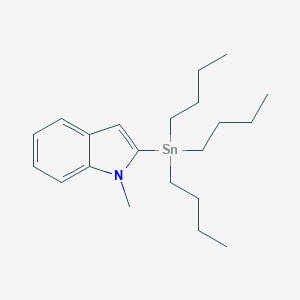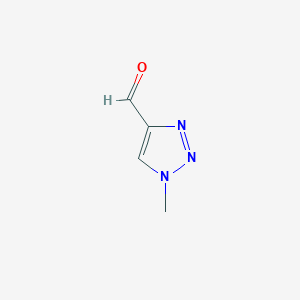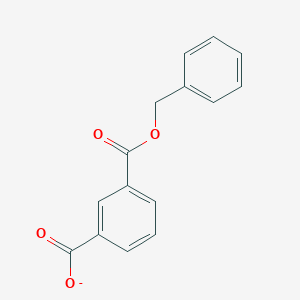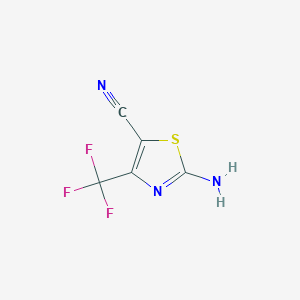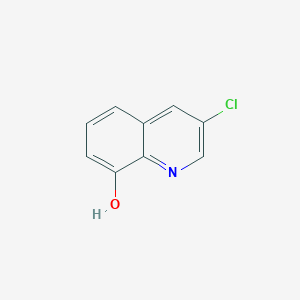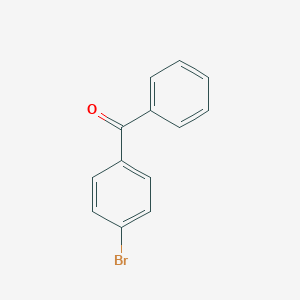
4-Bromobenzophenone
Descripción general
Descripción
4-Bromobenzophenone is a chemical compound with the molecular formula C13H9BrO . It is used in analytical applications such as HPLC and GC. It also serves as a chemical reagent and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4-Bromobenzophenone is typically achieved via a Friedel-Crafts acylation reaction. This involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst, typically AlCl3 . The reaction’s completion is indicated by the formation of a white precipitate upon the addition of NaOH solution .Molecular Structure Analysis
The molecular structure of 4-Bromobenzophenone is characterized by a bromophenyl group attached to a phenylmethanone . The molecular weight is 261.11 g/mol .Chemical Reactions Analysis
The primary chemical reaction involving 4-Bromobenzophenone is the Friedel-Crafts acylation of bromobenzene with benzoyl chloride . This showcases the electrophilic substitution mechanism facilitated by the acylium ion .Physical And Chemical Properties Analysis
4-Bromobenzophenone is a solid with a boiling point of 350 °C and a melting point range of 79-84 °C . It has a density of 1.4±0.1 g/cm3 and a molar refractivity of 63.7±0.3 cm3 .Aplicaciones Científicas De Investigación
1. Stereochemical Outcomes in McMurry Coupling
4-Bromobenzophenone has been studied for its role in McMurry coupling reactions, where it yielded cis and trans isomers in an approximately 1:1 ratio. This finding, confirmed by X-ray crystallography, helps resolve inconsistencies in earlier literature regarding the stereochemical outcomes of such reactions (Daik et al., 1998).
2. Electrochemical Behavior in Haloaromatics
In electrochemistry, 4-Bromobenzophenone serves as a model compound for studying the behavior of haloaromatics. Research has identified various reaction products and proposed mechanisms based on polarographic, voltammetric, and coulometric data (M'Halla et al., 1978).
3. Phosphorescence and Triplet Exciton Transport
Studies on the phosphorescence spectra of 4-Bromobenzophenone polymorphs at low temperatures have provided insights into exciton dispersion and diffusion efficiency in different forms. This research is crucial for understanding the photophysical properties of such materials (Strzhemechny et al., 2013).
4. Polymorphism Studies
The polymorphism of 4-Bromobenzophenone has been extensively studied, revealing details about its crystal structures, weak hydrogen bonds, and thermal expansion properties. Such research is fundamental in the field of crystallography and material science (Strzhemechny et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOLYBMGRQYQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075366 | |
| Record name | 4-Bromobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | 4-Bromobenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Bromobenzophenone | |
CAS RN |
90-90-4 | |
| Record name | 4-Bromobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ7EB9BC7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Bromobenzophenone?
A1: The molecular formula of 4-Bromobenzophenone is C13H9BrO, and its molecular weight is 261.11 g/mol.
Q2: Does 4-Bromobenzophenone exhibit polymorphism?
A2: Yes, 4-Bromobenzophenone exists in two known polymorphs: a monoclinic form (M-form) and a triclinic form (T-form) [, , ]. The M-form is considered the stable polymorph, crystallizing from 2-propanol solutions or via gradient sublimation. The T-form is metastable and has been obtained through a modified Bridgman-Stockbarger method [].
Q3: How do the physical properties of the two 4-Bromobenzophenone polymorphs differ?
A3: The M-form belongs to the monoclinic P21/c space group and has a melting point (Tm) of 355.2 K. The T-form belongs to the triclinic P-1 space group and has a slightly lower Tm of 354 K [].
Q4: Are there any spectroscopic techniques used to study 4-Bromobenzophenone?
A4: Yes, researchers have utilized various spectroscopic methods to investigate 4-Bromobenzophenone. These include X-ray powder diffraction for structural characterization [], low-frequency Raman spectroscopy to study the effect of temperature on its polymorphs [], and transient absorption spectroscopy to observe the behavior of its ketyl radicals in excited states [].
Q5: How is 4-Bromobenzophenone used in organic synthesis?
A5: 4-Bromobenzophenone serves as a versatile building block in organic synthesis. For example, it can undergo McMurry coupling reactions to produce 2,3-bis(4-bromophenyl)-2-butenes []. It can also be used in the synthesis of photoactivatable analogs of lysophosphatidic acid, which are valuable tools for studying lipid-protein interactions [].
Q6: Can 4-Bromobenzophenone participate in cross-coupling reactions?
A6: Yes, 4-Bromobenzophenone has been successfully employed in palladium-catalyzed cross-coupling reactions with arylboronic acids, demonstrating its utility in forming carbon-carbon bonds []. This reaction is highly efficient, achieving remarkable turnover numbers, especially when using cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane as a ligand for the palladium catalyst [].
Q7: Does 4-Bromobenzophenone play a role in environmental science?
A7: Interestingly, 4-Bromobenzophenone has been identified as a potential priming agent for stimulating the microbial dechlorination of polychlorinated biphenyls (PCBs) in contaminated sediments []. This finding suggests a possible bioremediation strategy for these persistent environmental pollutants.
Q8: What happens when 4-Bromobenzophenone is exposed to light?
A8: Upon light irradiation, 4-Bromobenzophenone undergoes photochemical reactions, generating radical pairs []. The dynamics of these radical pairs, influenced by factors like heavy atom substitutions and the surrounding environment, have been studied using techniques like optical detected ESR [].
Q9: How does the presence of a bromine atom influence the photochemical behavior of 4-Bromobenzophenone?
A9: The bromine atom, being a heavy atom, introduces significant spin-orbit coupling, which impacts the intersystem crossing rates and overall dynamics of the photochemically generated radical pairs [].
Q10: What are the key structural features of crystalline 4-Bromobenzophenone?
A10: In the crystal lattice of both polymorphs, 4-Bromobenzophenone molecules are stabilized by weak hydrogen bonds, primarily of the C–H…π type. These interactions occur between the aromatic rings of neighboring molecules [].
Q11: How does temperature affect the crystal structure of 4-Bromobenzophenone?
A11: Studies have shown a strong temperature dependence of lattice constants and weak bond distances in the monoclinic form of 4-Bromobenzophenone []. This suggests that the weak intermolecular interactions, particularly the C–H…π hydrogen bonds, contribute significantly to the thermal expansion behavior of this polymorph.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


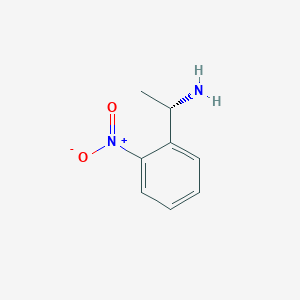

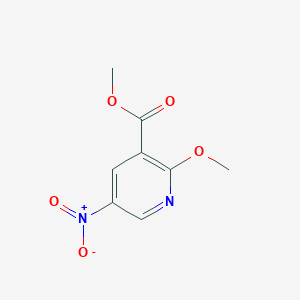
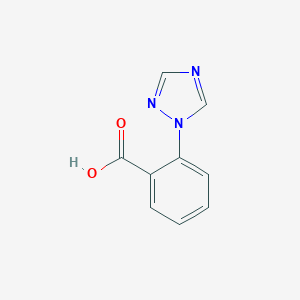
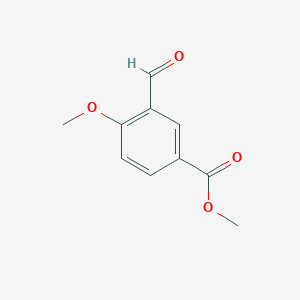

![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)
